butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate
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Overview
Description
butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate is a chemical compound commonly used in scientific research. It possesses various applications, particularly in the field of pharmaceutical drug development and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate involves multiple steps, starting with the preparation of the indole derivative. The indole moiety is synthesized through a series of reactions involving the formation of the indole ring system, followed by functionalization to introduce the 1,2-dimethyl groups . The final step involves the coupling of the indole derivative with butyl 4-aminobenzoate under specific reaction conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Butyl 4-aminobenzoate: A related compound used in similar applications.
1,2-Dimethylindole derivatives: Compounds with similar indole moieties and functional groups.
Uniqueness
butyl 4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
butyl 4-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-4-5-14-29-23(28)16-10-12-17(13-11-16)24-22(27)21(26)20-15(2)25(3)19-9-7-6-8-18(19)20/h6-13H,4-5,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNHEZSTNVONQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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